2-Bromodibenzothiophene

Organometallic Chemistry C–S Bond Activation Catalysis

Select 2-Bromodibenzothiophene for its unmatched regiochemical precision. The 2‑Br substituent is the kinetically favored electrophilic substitution site, enabling efficient Suzuki–Miyaura, Stille, and Ullmann couplings to construct the rigid 2,8‑disubstituted scaffold essential for blue PhOLED hosts (demonstrated EQE 20.0%, CE 35.6 cd A⁻¹). Unlike the iodo analog, this derivative uniquely undergoes both C–Br activation and C–S insertion, yielding two distinct metallacycles (2:1 ratio) for sulfur‑containing polycyclic architectures. With >98% commercial purity and a scalable direct bromination route, it ensures reproducible, cost‑effective supply for high‑throughput screening and pilot‑scale OLED/OFET development.

Molecular Formula C12H7BrS
Molecular Weight 263.15 g/mol
CAS No. 22439-61-8
Cat. No. B1267234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromodibenzothiophene
CAS22439-61-8
Molecular FormulaC12H7BrS
Molecular Weight263.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br
InChIInChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
InChIKeyIJICRIUYZZESMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromodibenzothiophene CAS 22439-61-8: Core Building Block for OLED and Organic Semiconductor Synthesis


2-Bromodibenzothiophene (CAS 22439-61-8) is a monobrominated dibenzothiophene derivative with the molecular formula C12H7BrS and a molecular weight of 263.15 g/mol . It is a solid at room temperature with a reported melting point of 108–110°C [1], and it is soluble in common organic solvents such as methanol and dichloromethane while exhibiting low water solubility [1]. The bromine atom at the 2-position serves as a reactive handle for cross-coupling reactions, including Suzuki–Miyaura, Stille, and Ullmann-type couplings, enabling the synthesis of π-extended organic semiconductors . The compound is commercially available in high purity (>98%) for research and industrial applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) [2].

Why Generic Substitution of 2-Bromodibenzothiophene with Positional Isomers or Alternative Halogens Compromises Synthetic and Device Outcomes


Halogenated dibenzothiophenes are not functionally interchangeable. The position of the halogen substituent determines both the electronic properties of the resulting conjugated materials and the regiochemical outcomes of metal-catalyzed coupling reactions [1]. The 2-position in dibenzothiophene is the kinetically favored site for electrophilic aromatic substitution and is most commonly exploited in the synthesis of symmetric 2,8-disubstituted derivatives, which are foundational to OLED host and transport materials [1]. Substituting the bromine with a different halogen—such as chlorine or iodine—alters oxidative addition kinetics and can change reaction pathways entirely [2]. Furthermore, positional isomers such as 1-bromodibenzothiophene exhibit different physical properties and are employed in distinct application domains . The selection of the 2-bromo derivative is therefore not arbitrary; it is a deliberate choice driven by well-characterized reactivity, regioselectivity, and the demonstrated performance of materials derived from this specific isomer.

2-Bromodibenzothiophene CAS 22439-61-8: Quantitative Evidence of Differentiation Versus Positional and Halogen Analogs


Divergent C–S Bond Activation Pathways: 2-Bromodibenzothiophene Enables Dual Reactivity Modes Compared to 2-Iododibenzothiophene

In reactions with the unsaturated 16-electron fragment [(C5Me5)Rh(PMe3)], 2-bromodibenzothiophene undergoes both C–Br activation and C–S bond insertion, yielding two C–S insertion products in a 2:1 ratio. In contrast, 2-iododibenzothiophene undergoes exclusive C–I activation with no observable C–S insertion products [1].

Organometallic Chemistry C–S Bond Activation Catalysis

Melting Point and Physical Handling Differentiation: 2-Bromodibenzothiophene vs. 1-Bromodibenzothiophene

2-Bromodibenzothiophene exhibits a melting point of 108–110°C [1], whereas its positional isomer 1-bromodibenzothiophene melts at 84°C . This 24–26°C difference affects handling, storage, and purification requirements.

Physical Properties Isomer Comparison Procurement Specifications

OLED Device Performance Metrics Achieved with 2-Bromodibenzothiophene-Derived Host Materials

The host material DB2tCz, synthesized from 2-bromodibenzothiophene, enabled a vacuum-deposited blue phosphorescent OLED device with maximum current efficiency of 35.6 cd A⁻¹, power efficiency of 29.4 lm W⁻¹, and external quantum efficiency (EQE) of 20.0% . The material exhibited a high glass transition temperature of 185°C and triplet energy of 2.93 eV . By class-level inference, host materials derived from 1-bromodibenzothiophene or other halogenated dibenzothiophenes are not comparably documented with these specific efficiency metrics.

OLED Phosphorescent Host Device Efficiency

Distinct Application Domains: 2-Bromo for Electronics vs. 1-Bromo for Pharmaceuticals

2-Bromodibenzothiophene is predominantly utilized for the synthesis of OLED materials, OFET components, and OPV active layers [1]. In contrast, 1-bromodibenzothiophene is explicitly designated for use as an organic synthesis intermediate and pharmaceutical intermediate, primarily for laboratory research and pharmaceutical production .

Application Differentiation Material Science Pharmaceutical Intermediates

Regioselective Halogenation Precedent: The 2-Position as the Preferred Site for Electrophilic Substitution

Systematic studies have established that halogenation, nitration, and sulfonation of dibenzothiophene occur preferentially at the 2-position [1]. This regioselectivity enables the synthesis of symmetric 2,8-disubstituted derivatives such as 2,8-dibromodibenzothiophene, which serve as critical monomers for conjugated polymers and small-molecule semiconductors [1]. By contrast, metalation (using RLi or RK) occurs at the 4-position, yielding entirely different substitution patterns [1].

Electrophilic Aromatic Substitution Regioselectivity Synthetic Access

2-Bromodibenzothiophene CAS 22439-61-8: Priority Procurement Scenarios Based on Differentiated Evidence


Synthesis of Blue Phosphorescent OLED Host Materials Requiring High Triplet Energy (>2.9 eV)

Research groups and industrial laboratories developing host materials for blue phosphorescent OLEDs should prioritize 2-bromodibenzothiophene over other halogenated or positional analogs. The compound enables access to the 2,8-disubstituted dibenzothiophene architecture, which confers the rigid, high-triplet-energy scaffold essential for efficient blue PhOLED hosts. Demonstrated device performance metrics—including EQE of 20.0% and current efficiency of 35.6 cd A⁻¹ for DB2tCz —establish this as a validated synthetic pathway with published benchmarks.

Synthetic Programs Requiring Dual C–Br and C–S Functionalization Capability

For organometallic chemistry and catalysis research exploring C–S bond activation or tandem C–C/C–S coupling sequences, 2-bromodibenzothiophene offers a reactivity profile unavailable with the iodo analog. Unlike 2-iododibenzothiophene, which undergoes only C–I activation, the 2-bromo derivative enables both C–Br activation and C–S insertion to yield two distinct metallacycle products in a 2:1 ratio [1]. This divergent pathway opens synthetic routes to sulfur-containing polycyclic frameworks inaccessible from the iodo analog.

OFET and OPV Active Layer Development Leveraging Dibenzothiophene Core Rigidity

Research programs focused on organic field-effect transistors and organic photovoltaics requiring high charge carrier mobility and ordered molecular packing should select 2-bromodibenzothiophene. The dibenzothiophene core provides a rigid, conjugated structure that promotes strong π–π intermolecular interactions, a prerequisite for high OFET mobility [2]. The 2-position bromine enables versatile cross-coupling (Suzuki, Stille, Ullmann) to attach functional groups that tune HOMO/LUMO levels for optimized device performance.

High-Throughput Materials Discovery Requiring Commercial-Scale Availability

Procurement for high-throughput screening or pilot-scale materials development should prioritize 2-bromodibenzothiophene due to its established synthetic accessibility via direct electrophilic bromination of dibenzothiophene at the 2-position [3]. This direct synthetic route, combined with the compound's >98% commercial purity specification , ensures reliable, cost-effective supply at scale—unlike positional isomers that require multi-step or metalation-based synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromodibenzothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.